molecular formula C20H22N2O4S B11297361 N-(3,4-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

N-(3,4-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Cat. No.: B11297361
M. Wt: 386.5 g/mol
InChI Key: BSPGTVTZRRVBGZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group and a 4,5-dihydro-3H-1-benzazepine ring system. The compound’s structure combines a sulfanyl-linked benzazepine moiety with an acetamide side chain, which may confer unique physicochemical and biological properties. The 3,4-dimethoxy substituents on the phenyl ring are electron-donating groups that enhance solubility and influence electronic interactions, while the hydroxy group on the benzazepine ring may participate in hydrogen bonding.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22N2O4S/c1-25-16-9-8-14(11-17(16)26-2)21-19(23)12-27-18-10-7-13-5-3-4-6-15(13)22-20(18)24/h3-6,8-9,11,18H,7,10,12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

BSPGTVTZRRVBGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O)OC

Origin of Product

United States

Biological Activity

Structure

The compound features a benzazepine core linked to a dimethoxyphenyl group and a sulfanyl acetamide moiety. This structural arrangement suggests potential interactions with various biological targets.

Molecular Formula

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 306.38 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under normal laboratory conditions but sensitive to light and moisture.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
  • Neuroprotective Effects : Benzazepines are known for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives show promise against bacterial and fungal strains.

The biological activity of N-(3,4-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., dopamine and serotonin receptors).
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in oxidative stress pathways.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameStructure TypeAntioxidant ActivityNeuroprotective ActivityAntimicrobial Activity
Compound ABenzazepineModerateHighLow
Compound BPhenolicHighModerateModerate
N-(3,4-dimethoxyphenyl)-2...Benzazepine-SulfanylTBDTBDTBD

Table 2: Case Studies Involving Related Compounds

Study ReferenceCompound StudiedFindings
Compound ASignificant reduction in oxidative stress markers.
Compound BImproved cognitive function in animal models.

Case Studies

  • Neuroprotective Study :
    A study explored the neuroprotective effects of benzazepine derivatives in a rat model of Parkinson's disease. Results indicated that these compounds reduced neuronal apoptosis and improved motor function.
  • Antioxidant Efficacy Assessment :
    In vitro assays demonstrated that compounds similar to N-(3,4-dimethoxyphenyl)-2... exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cultured cells.
  • Antimicrobial Testing :
    Various derivatives were tested against common bacterial strains. Preliminary results suggest moderate efficacy against gram-positive bacteria.

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Methoxy Groups

Compound A : N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide (CAS: 1007692-17-2)

  • Key Differences : The phenyl group is substituted with a chloro group at the 3-position instead of 3,4-dimethoxy.
  • Impact :
    • Electronic Properties : Chloro is electron-withdrawing, reducing electron density on the phenyl ring compared to methoxy. This may decrease solubility but enhance lipophilicity and membrane permeability .
    • Molecular Interactions : Chloro substituents engage in halogen bonding, whereas methoxy groups participate in hydrogen bonding via oxygen lone pairs.

Compound B : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key Differences : Features a dichlorophenyl group and a pyrazolyl acetamide system.
  • Impact: Conformational Flexibility: Crystal structure analysis reveals dihedral angles between dichlorophenyl and pyrazolyl rings (54.8–77.5°), indicating steric hindrance and reduced planarity compared to the benzazepine system in the target compound .

Heterocyclic Core Variations

Compound C : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

  • Key Differences : Replaces the benzazepine core with a benzothiazole ring and introduces a trifluoromethyl group.
  • Structural Rigidity: Benzothiazole’s planar structure contrasts with the partially saturated benzazepine, which may influence conformational dynamics.

Compound D : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 733790-94-8)

  • Key Differences : Contains a benzodioxin ring and a triazole-sulfanyl group.
  • Solubility: Reported water solubility at pH 7.4 is 48.9 µg/mL, suggesting moderate hydrophilicity due to the benzodioxin and triazole systems .

Structural and Physicochemical Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-dimethoxyphenyl, benzazepine C₁₉H₂₂N₂O₄S ~374.45* Hydroxy group for H-bonding; methoxy enhances solubility.
N-(3-Chlorophenyl)-2-[(2-hydroxybenzazepine)sulfanyl]acetamide 3-chlorophenyl C₁₈H₁₇ClN₂O₂S 360.86 Chloro substituent increases lipophilicity.
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 3,4-dichlorophenyl, pyrazole C₁₉H₁₇Cl₂N₃O₂ 406.27 Dichloro enhances steric effects; pyrazole enables dimerization.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide 3,4-dimethoxyphenyl, benzothiazole C₁₇H₁₅F₃N₂O₃S 396.37 Trifluoromethyl improves stability; benzothiazole offers rigidity.
N-(Benzodioxin-6-yl)-2-(triazol-3-ylsulfanyl)acetamide Benzodioxin, triazole C₁₆H₁₈N₄O₃S 346.40 Triazole supports H-bonding; moderate solubility (48.9 µg/mL).

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